methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .
Mode of Action
This compound interacts with the GIRK channels, leading to their activation . This activation results in the opening of the channels, allowing potassium ions to flow into the cell . This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis pathway . The increased influx of potassium ions into the cell can influence various downstream effects, including the modulation of neuronal firing rates and the regulation of heart rate .
Pharmacokinetics
It has been suggested that the compound displays improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cellular excitability . This can result in various molecular and cellular effects, such as the suppression of neuronal firing and the modulation of heart rate .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMINJDQPRCHAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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